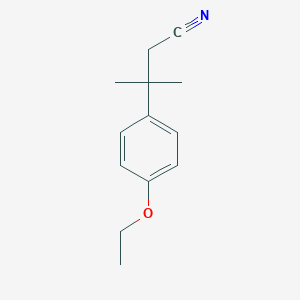![molecular formula C14H20N2 B028708 8-Bencil-8-azabiciclo[3.2.1]octan-3-amina CAS No. 76272-36-1](/img/structure/B28708.png)
8-Bencil-8-azabiciclo[3.2.1]octan-3-amina
Descripción general
Descripción
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is a bicyclic amine compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a benzyl group. It is known for its interesting biological activities and has been the subject of various scientific studies.
Aplicaciones Científicas De Investigación
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the synthesis of various chemical intermediates and fine chemicals.
Mecanismo De Acción
Target of Action
The primary target of 8-Benzyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities , suggesting that 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine may interact with similar targets.
Mode of Action
The exact mode of action of 8-Benzyl-8-azabicyclo[32As it shares a core structure with tropane alkaloids , it may interact with biological targets in a similar manner
Biochemical Pathways
The specific biochemical pathways affected by 8-Benzyl-8-azabicyclo[32Given its structural similarity to tropane alkaloids , it may affect similar pathways. Tropane alkaloids are known to interact with various neurotransmitter systems, including the cholinergic and dopaminergic systems, which could suggest potential pathways affected by this compound.
Result of Action
The molecular and cellular effects of 8-Benzyl-8-azabicyclo[32Given its structural similarity to tropane alkaloids , it may have similar effects. Tropane alkaloids are known to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be done using asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides with acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system . Another method involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether, followed by an intramolecular oxidative Mannich cyclization.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The choice of method depends on the desired enantiomeric purity and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used.
Major Products:
Oxidation: N-oxides of the compound.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
Comparación Con Compuestos Similares
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one:
8-Propyl-8-azabicyclo[3.2.1]octan-3-ol: This compound has a propyl group and a hydroxyl group, differing in its substituents.
6-Phenyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride: This compound has a phenyl group and a ketone group, with a hydrochloride salt form.
Uniqueness: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is unique due to its specific benzyl group and amine functionality, which confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
IUPAC Name |
8-benzyl-8-azabicyclo[3.2.1]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWXPIKAEAYGPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262720 | |
| Record name | (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96901-92-7, 76272-36-1 | |
| Record name | (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96901-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
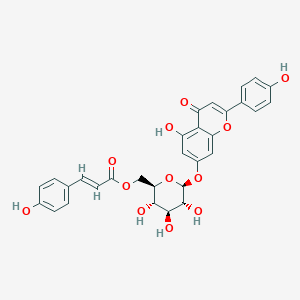

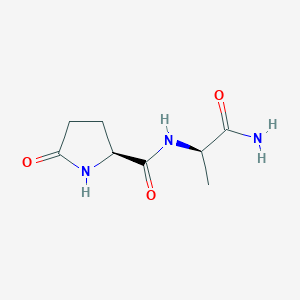
![3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B28636.png)
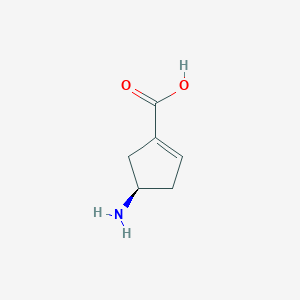
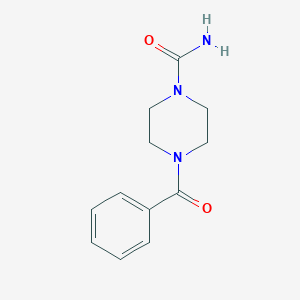
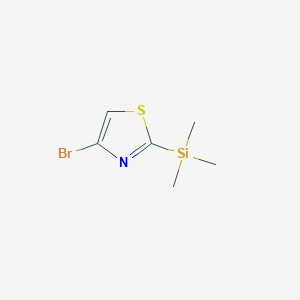
![5-Methylpyrido[2,3-d]pyridazine](/img/structure/B28643.png)
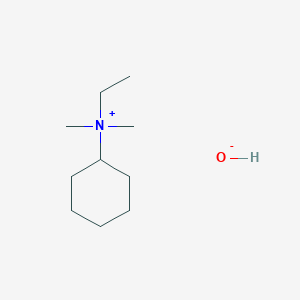
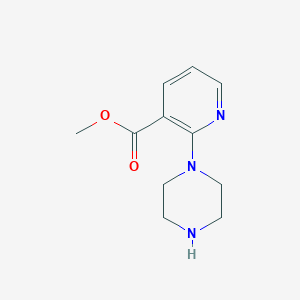
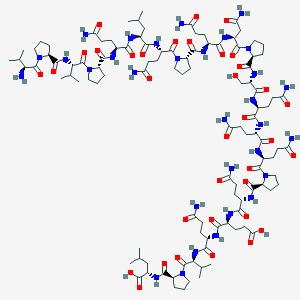
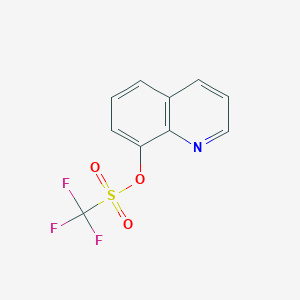
![4-[(trimethylsilyl)methyl]Phenol](/img/structure/B28652.png)
